molecular formula C9H13NO B13458427 6-Isocyanatospiro[2.5]octane CAS No. 1468719-89-2

6-Isocyanatospiro[2.5]octane

Cat. No.: B13458427
CAS No.: 1468719-89-2
M. Wt: 151.21 g/mol
InChI Key: DOBNLYXJSDUWIR-UHFFFAOYSA-N
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Description

6-Isocyanatospiro[2.5]octane is a spirocyclic compound featuring an isocyanate (-NCO) functional group at the 6-position of the spiro[2.5]octane scaffold. The spiro[2.5]octane core consists of a cyclopropane ring fused to a cyclohexane ring, creating a rigid, three-dimensional structure. The isocyanate group confers high electrophilic reactivity, making this compound valuable in polymer synthesis (e.g., polyurethanes) and pharmaceutical intermediates.

Properties

CAS No.

1468719-89-2

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

6-isocyanatospiro[2.5]octane

InChI

InChI=1S/C9H13NO/c11-7-10-8-1-3-9(4-2-8)5-6-9/h8H,1-6H2

InChI Key

DOBNLYXJSDUWIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N=C=O)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Isocyanatospiro[2.5]octane can be synthesized through several methods. One common approach involves the reaction of a spirocyclic amine with phosgene (COCl2) to form the isocyanate group. The reaction typically proceeds under controlled conditions to ensure safety and maximize yield. Another method involves the use of isocyanic acid (HNCO) in the presence of a spirocyclic alkene, which undergoes addition to form the desired isocyanate compound .

Industrial Production Methods: Industrial production of 6-Isocyanatospiro[2.5]octane often involves large-scale phosgenation processes, where the spirocyclic amine is reacted with phosgene in specialized reactors. This method requires stringent safety measures due to the hazardous nature of phosgene. Alternative methods using safer reagents like oxalyl chloride have also been explored to reduce risks associated with phosgene .

Chemical Reactions Analysis

Types of Reactions: 6-Isocyanatospiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6-Isocyanatospiro[2.5]octane is used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds and polyurethanes. Its reactivity makes it valuable for creating complex molecular architectures .

Biology and Medicine: Research into the biological applications of 6-Isocyanatospiro[2.5]octane is ongoing. Its potential use in drug development and as a precursor for biologically active compounds is being explored .

Industry: In the industrial sector, 6-Isocyanatospiro[2.5]octane is used in the production of polyurethanes, which are essential materials in the manufacture of foams, coatings, adhesives, and elastomers .

Mechanism of Action

The mechanism of action of 6-Isocyanatospiro[2.5]octane primarily involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols, amines, and water. This reactivity underlies its ability to form urethanes, amines, and polyurethanes. The molecular targets and pathways involved in these reactions are dictated by the nature of the nucleophiles and the reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of spirocyclic compounds are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Reactivity Reference
6-Isocyanatospiro[2.5]octane C₈H₁₁NO 137.18 Isocyanate (-NCO) Electrophilic; forms urethanes, ureas N/A
6-Bromospiro[2.5]octane C₈H₁₃Br 189.09 Bromo (-Br) Undergoes SN2 reactions or cross-coupling
6,6-Difluoro-1-oxaspiro[2.5]octane C₇H₁₀F₂O 160.15 Fluoro (-F), Oxa (-O-) High stability; polar due to electronegativity
6-Azaspiro[2.5]octane C₇H₁₃N 111.18 Amine (-NH) Basic; participates in alkylation/acylation
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane C₁₂H₁₄ClNO₃S 287.76 Sulfonyl (-SO₂), Oxa, Aza Electron-withdrawing; potential enzyme inhibition

Physicochemical Property Predictions

Topological indices (e.g., Gourava, hyper-Gourava) correlate with properties like entropy (S), acentric factor (AcentFac), and enthalpy of vaporization (DHVAP) in octane isomers . For example:

  • 6-Isocyanatospiro[2.5]octane : Predicted lower entropy due to restricted rotation.
  • 6-Bromospiro[2.5]octane : Higher molecular weight may increase DHVAP compared to fluorine derivatives.

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